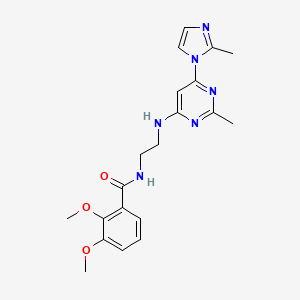

2,3-dimethoxy-N-(2-((2-methyl-6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)amino)ethyl)benzamide

Description

2,3-Dimethoxy-N-(2-((2-methyl-6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)amino)ethyl)benzamide is a synthetic small molecule characterized by a benzamide core substituted with 2,3-dimethoxy groups. The benzamide moiety is connected via an ethylamino linker to a pyrimidine ring, which is further functionalized with a methyl group at position 2 and a 2-methylimidazol-1-yl group at position 6. However, detailed pharmacological data for this compound remain unavailable in the provided evidence.

Properties

IUPAC Name |

2,3-dimethoxy-N-[2-[[2-methyl-6-(2-methylimidazol-1-yl)pyrimidin-4-yl]amino]ethyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N6O3/c1-13-24-17(12-18(25-13)26-11-10-21-14(26)2)22-8-9-23-20(27)15-6-5-7-16(28-3)19(15)29-4/h5-7,10-12H,8-9H2,1-4H3,(H,23,27)(H,22,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFLKZZUPVXZWAP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)N2C=CN=C2C)NCCNC(=O)C3=C(C(=CC=C3)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N6O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2,3-Dimethoxy-N-(2-((2-methyl-6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)amino)ethyl)benzamide is a synthetic compound with a complex structure that includes a benzamide moiety and various heterocycles. Its molecular formula is C20H24N6O3, and it has garnered interest for its potential biological activities, particularly in the fields of oncology and immunology.

Structural Characteristics

The compound features:

- Benzamide core : Known for its role in various biological activities.

- Dimethoxy groups : These may enhance lipophilicity and biological activity.

- Imidazole and pyrimidine rings : These heterocycles are often associated with pharmacological effects.

Biological Activity Overview

Research into the biological activity of this compound has indicated several potential mechanisms of action:

1. Antitumor Activity

Preliminary studies suggest that 2,3-dimethoxy-N-(2-((2-methyl-6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)amino)ethyl)benzamide may exhibit antitumor properties by inhibiting specific kinases involved in cancer cell proliferation. For instance, compounds with similar structures have been shown to inhibit MEK1/2 kinases, leading to reduced proliferation in leukemia cell lines such as MV4-11 and MOLM13 at concentrations around 0.3 µM .

The compound's mechanism may involve:

- Inhibition of kinase pathways : Similar compounds have been noted for their ability to down-regulate phospho-ERK1/2 and p-p70S6K, crucial components in the MAPK signaling pathway .

- Induction of cell cycle arrest : Antitumor agents often induce G0/G1 phase arrest, which has been observed in related compounds with IC50 values ranging from 14 to 50 nM against BRAF mutant lines .

Case Studies and Research Findings

A detailed examination of related compounds provides insight into the potential efficacy of 2,3-dimethoxy-N-(2-((2-methyl-6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)amino)ethyl)benzamide:

| Compound | Target | IC50 (µM) | Effect |

|---|---|---|---|

| AZD6244 | MEK1/2 | 0.3 | Inhibits proliferation in MV4-11 cells |

| PD0325901 | MAPK | 20 | Inhibits pMAPK in lung tissue |

Notable Findings

In a study focusing on similar compounds, it was found that:

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Implications of Structural Differences

Functional Groups: The benzamide in the target compound may offer different solubility and membrane permeability profiles compared to the sulfonamide in the analog.

The 2,3-dimethoxy vs. 4-methoxy-2,3-dimethyl substitutions on the aromatic ring could alter electronic effects (e.g., electron-donating vs. steric hindrance), impacting receptor affinity.

Synthetic Feasibility :

- The imidazole-containing target compound may present greater synthetic challenges due to the need for regioselective imidazole functionalization, whereas pyrazole derivatives are often more straightforward to synthesize.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.